2-Hydroxy-6-phenylisonicotinamide
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Overview
Description
2-Hydroxy-6-phenylisonicotinamide is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxyl group (-OH) attached to the aromatic ring of isonicotinamide, along with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-phenylisonicotinamide typically involves the reaction of isonicotinic acid with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under controlled conditions, including a specific temperature and pressure, to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Isonicotinic acid} + \text{Phenylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The reaction conditions are optimized to minimize by-products and ensure high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-phenylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Formation of 2-oxo-6-phenylisonicotinamide.
Reduction: Formation of 2-amino-6-phenylisonicotinamide.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2-Hydroxy-6-phenylisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-phenylisonicotinamide involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its biological activity by participating in hydrogen bonding and electron donation. The compound can modulate various cellular pathways, including oxidative stress response and inflammation, by interacting with key enzymes and receptors.
Comparison with Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Similar in structure but lacks the phenyl group.
6-Phenylisonicotinic acid: Similar but lacks the hydroxyl group.
Uniqueness: 2-Hydroxy-6-phenylisonicotinamide is unique due to the presence of both the hydroxyl and phenyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its similar counterparts.
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-oxo-6-phenyl-1H-pyridine-4-carboxamide |
InChI |
InChI=1S/C12H10N2O2/c13-12(16)9-6-10(14-11(15)7-9)8-4-2-1-3-5-8/h1-7H,(H2,13,16)(H,14,15) |
InChI Key |
SQUFPRKDNOEYHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)N2)C(=O)N |
Origin of Product |
United States |
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